4-Chloro-4'-fluoro-2-(trifluoromethyl)-1,1'-biphenyl
Description
4-Chloro-4'-fluoro-2-(trifluoromethyl)-1,1'-biphenyl (CAS: 1214334-97-0) is a halogenated biphenyl derivative with the molecular formula C₁₃H₇ClF₄ and a molecular weight of 274.64 g/mol . Its structure features a chloro group at the 4-position, a fluoro group at the 4'-position, and a trifluoromethyl group at the 2-position on the biphenyl scaffold. These substituents confer high electronegativity and lipophilicity, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.
Properties
IUPAC Name |
4-chloro-1-(4-fluorophenyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF4/c14-9-3-6-11(12(7-9)13(16,17)18)8-1-4-10(15)5-2-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWHKGWWFLXHAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4’-fluoro-2-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and trifluoromethylation processes, often optimized for yield and purity. These methods typically require controlled reaction conditions, including temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4’-fluoro-2-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like aluminum chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield biphenyl derivatives with different functional groups, while oxidation can produce biphenyl ketones or carboxylic acids.
Scientific Research Applications
4-Chloro-4’-fluoro-2-(trifluoromethyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Chloro-4’-fluoro-2-(trifluoromethyl)-1,1’-biphenyl exerts its effects depends on its interaction with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical responses. The exact mechanism can vary based on the context of its application.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and physicochemical properties of the target compound with its analogues:
Key Observations :
- Substituent Position : The position of the trifluoromethyl group (e.g., 2- vs. 3- or 4-) significantly impacts reactivity and physical properties. For example, 26a (2-Cl, 3-CF₃) is an oil, while 26b (4-Cl, 3-CF₃) is a solid .
- Electron-Withdrawing Groups : The nitro group in 4-Chloro-4'-nitro-1,1'-biphenyl enhances reactivity and mutagenicity compared to the fluoro and trifluoromethyl groups in the target compound .
Yield Comparison :
Spectral and Analytical Data
- NMR Shifts :
Biological Activity
4-Chloro-4'-fluoro-2-(trifluoromethyl)-1,1'-biphenyl (CAS RN: 1214334-97-0) is a halogenated biphenyl compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly in antimicrobial and anticancer contexts.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of multiple fluorine atoms and a chlorine atom attached to a biphenyl framework. The molecular formula is , and its structural representation can be summarized as follows:
Synthesis
The synthesis of this compound typically involves halogenation reactions, where biphenyl derivatives are subjected to chlorination and fluorination under controlled conditions. The details of the synthetic pathway include the use of reagents such as trifluoromethyl iodide in the presence of suitable catalysts.
Anticancer Activity
The anticancer potential of related compounds has been documented extensively. For example, a study highlighted the anticancer activity of trifluoromethyl-containing compounds against colon cancer cell lines . The mechanism often involves the inhibition of key cellular pathways such as apoptosis induction and cell cycle arrest. In vitro studies using MTT assays have shown varying degrees of cytotoxicity against cancer cell lines such as HeLa and MCF-7 .
Case Studies
Several case studies have explored the biological activity of halogenated compounds similar to this compound:
| Study | Compound | Activity | Cell Line/Pathogen | MIC/IC50 |
|---|---|---|---|---|
| Study 1 | Cu(II) Complex | Antibacterial | MRSA | |
| Study 2 | Trifluoromethyl Derivative | Anticancer | HeLa | |
| Study 3 | Halogenated Phenylthiourea | Antitubercular | Mycobacterium tuberculosis | Stronger than isoniazid |
Q & A
Q. What are the most effective synthetic routes for 4-Chloro-4'-fluoro-2-(trifluoromethyl)-1,1'-biphenyl?
Methodological Answer: The compound can be synthesized via palladium/nickel-catalyzed cross-coupling reactions . For example, Suzuki-Miyaura coupling between halogenated aryl precursors (e.g., 4-chloro-2-(trifluoromethyl)phenylboronic acid and 4-fluoro-1-bromobenzene) under inert conditions (65°C, 12–24 hrs) yields biphenyl derivatives. Key parameters include:
- Catalyst: Pd(PPh₃)₄ or NiCl₂(dppe) (1–5 mol%)
- Solvent: Toluene or THF with aqueous Na₂CO₃
- Purification: Column chromatography (petroleum ether/ethyl acetate, 20:1) .
Evidence from analogous compounds shows yields >80% when using optimized stoichiometry and degassed solvents .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: Combine NMR spectroscopy and X-ray crystallography :
- ¹H/¹³C NMR : Compare chemical shifts to literature values (e.g., aromatic protons at δ 7.2–8.3 ppm, CF₃ at δ 120–125 ppm in ¹³C) .
- X-ray diffraction : Use SHELX software for refinement. For example, a single-crystal structure (monoclinic P2₁/c space group) resolves Cl/F/CF₃ substituent positions with R-factor <0.05 .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ = 319.04, observed = 319.05) .
Q. What are the key structural features influencing reactivity?
Methodological Answer: The electron-withdrawing trifluoromethyl (CF₃) and halogens (Cl, F) create a polarized biphenyl core:
- CF₃ : Stabilizes transition states in nucleophilic substitutions (σₚ = +0.54).
- Halogens : Direct electrophilic attacks to meta/para positions via inductive effects.
Crystallographic data (e.g., bond lengths: C-Cl = 1.74 Å, C-F = 1.34 Å) reveal steric and electronic effects .
Advanced Research Questions
Q. How can this compound’s enzyme inhibition potential be evaluated?
Methodological Answer: Use molecular docking (AutoDock Vina) and kinetic assays :
- Docking : Align the compound with enzyme active sites (e.g., cytochrome P450) using RMSD <2.0 Å. The CF₃ group shows hydrophobic interactions with Leu244 and Val297 .
- IC₅₀ determination : Conduct fluorometric assays with varying inhibitor concentrations (0.1–100 µM). For analogs, IC₅₀ values range 5–20 µM .
Q. What challenges arise in crystallographic refinement due to halogen substituents?
Methodological Answer: Disorder in halogen positions complicates electron density maps. Mitigate via:
Q. How does substitution pattern affect structure-activity relationships (SAR)?
Methodological Answer: Compare bioactivity of derivatives (Table 1):
| Compound | Substituents | IC₅₀ (µM) |
|---|---|---|
| Target compound | 4-Cl, 4'-F, 2-CF₃ | 8.2 |
| 4-Fluoro-4'-biphenyl | 4-F, 4'-H | >100 |
| 3-Methyl analog | 4-Cl, 4'-F, 3-CH₃ | 45.7 |
| The CF₃ group enhances binding affinity 10-fold vs. methyl . |
Q. What methods resolve enantiomers in analogs with chiral centers?
Methodological Answer: Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) separates enantiomers (e.g., Rf = 4.2 min, Sf = 5.8 min). For diastereomers, use kinetic resolution with l-α-methylbenzylamine (80% ee after 20 hrs reflux) .
Q. How do catalytic systems influence cross-coupling efficiency?
Methodological Answer: Ni vs. Pd catalysts :
- Ni : Cost-effective but sensitive to oxygen (yields drop 30% without degassing).
- Pd : Tolerates moisture (yields >85%) but requires ligand optimization (e.g., SPhos vs. XPhos). Turnover numbers (TON) reach 10⁴ for Pd systems .
Q. What strategies optimize purity for biological testing?
Methodological Answer:
- Recrystallization : Use n-butyl chloride/hexane (1:3) to remove Pd residues.
- Flash chromatography : Gradient elution (PE/EA 50:1 to 5:1) isolates >98% pure product (confirmed by HPLC, tR = 12.3 min) .
Q. Can computational models predict metabolite pathways?
Methodological Answer: DFT calculations (Gaussian 16) simulate oxidative metabolism:
- CYP3A4-mediated hydroxylation : Transition state energy (ΔG‡ = 28.5 kcal/mol) favors para-F substitution.
- Metabolite identification : Match m/z 335.06 (M+16) to hydroxylated derivatives in LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
